The biosynthesis of Benzomalvin C is facilitated by a nonribosomal peptide synthetase (NRPS) gene cluster comprising three genes. The synthesis pathway begins with the condensation of anthranilic acid and phenylalanine, forming a dipeptide that undergoes further enzymatic modifications . Recent studies utilizing fungal artificial chromosomes have dissected the biosynthetic pathway, revealing that the terminal cyclizing condensation domain plays a crucial role in the final steps of synthesis, leading to the formation of Benzomalvin C .
Benzomalvin C has been characterized using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The structural elucidation confirms its benzodiazepine framework, which includes a fused ring system typical of this class of compounds.
Benzomalvin C participates in various chemical reactions typical for benzodiazepines. It acts primarily as an inhibitor in biochemical assays related to neurokinin receptors.
The mechanism of action for Benzomalvin C primarily involves its interaction with neurokinin NK1 receptors. By inhibiting substance P binding, it disrupts pain signaling pathways.
Benzomalvin C has potential applications in scientific research due to its biological activity:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3